molecular formula C15H19N5OS B2393533 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide CAS No. 904810-12-4

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide

Cat. No. B2393533
CAS RN: 904810-12-4
M. Wt: 317.41
InChI Key: VMFQKFVHKQBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide, also known as ATMAT, is a tetrazole-based compound that has gained significant interest in the scientific community due to its potential application in various fields. ATMAT has been studied for its potential use as an anticancer drug, as well as its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has been shown to have a low toxicity profile and does not cause significant damage to healthy cells. It has also been shown to have a high selectivity for cancer cells, making it a potential candidate for use as a targeted therapy.

Advantages and Limitations for Lab Experiments

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has several advantages for use in lab experiments, including its low toxicity profile and high selectivity for cancer cells. However, its synthesis method is complex and requires several steps, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide, including its potential use as an anticancer drug, antimicrobial agent, and diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide and to optimize its synthesis method to improve its efficiency and yield.

Synthesis Methods

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide can be synthesized using a multi-step process that involves the reaction of mesityl chloride with sodium hydride to form mesitylene. The mesitylene is then reacted with sodium azide to form mesityl azide, which is then reacted with allyl bromide to form 1-allyl-1-mesitylazide. Finally, the 1-allyl-1-mesitylazide is reacted with thioacetic acid to form 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide.

Scientific Research Applications

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has been studied for its potential use as an anticancer drug due to its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. Additionally, 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively target cancer cells.

properties

IUPAC Name

2-(1-prop-2-enyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-5-6-20-15(17-18-19-20)22-9-13(21)16-14-11(3)7-10(2)8-12(14)4/h5,7-8H,1,6,9H2,2-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFQKFVHKQBNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=NN2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide

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